6-Chloropiperidin-2-one
Description
6-Chloropiperidin-2-one is a chlorinated heterocyclic compound featuring a six-membered piperidinone ring with a chlorine substituent at the 6-position.
Properties
IUPAC Name |
6-chloropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-4-2-1-3-5(8)7-4/h4H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGFLAOIZFTPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropiperidin-2-one typically involves the chlorination of piperidin-2-one. One common method is the reaction of piperidin-2-one with thionyl chloride (SOCl₂) under reflux conditions. This reaction proceeds via the formation of an intermediate chlorosulfonyl compound, which subsequently undergoes intramolecular cyclization to yield 6-Chloropiperidin-2-one .
Industrial Production Methods: Industrial production of 6-Chloropiperidin-2-one often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as nickel or palladium, can further improve the reaction rate and selectivity. The process is optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 6-chloropiperidine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products:
Oxidation: 6-Chloropiperidin-2-one N-oxide.
Reduction: 6-Chloropiperidine.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
6-Chloropiperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a building block in drug development, particularly for its role in synthesizing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloropiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine substituent can enhance binding affinity and selectivity towards these targets. For instance, in enzyme inhibition, the compound may form a covalent bond with the active site, leading to irreversible inhibition. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues
6-Chlorospiro[indoline-3,4'-piperidin]-2-one Hydrochloride
This compound (CAS 1153984-72-5) shares the 6-chloropiperidin-2-one core but incorporates a spiro indoline moiety. The hydrochloride salt improves solubility, a critical factor in drug formulation .
6-Pyridin-3-yl-1H-pyrimidin-2-one
The pyridine substituent at the 6-position introduces aromaticity and π-π stacking capabilities, differentiating its reactivity and target interactions from chlorinated analogs .
6-Amino-5-nitropyridin-2-one
This compound (MedChemExpress, 2020) features a nitro and amino group on a pyridinone ring. The electron-withdrawing nitro group contrasts with the electron-withdrawing chlorine in 6-Chloropiperidin-2-one, influencing both chemical stability and biological activity .
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Selected Compounds
*Note: Specific data for 6-Chloropiperidin-2-one inferred from structural analogs.
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